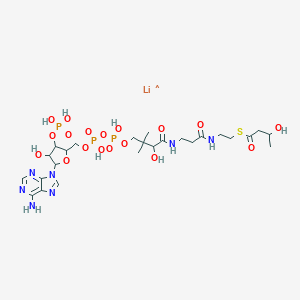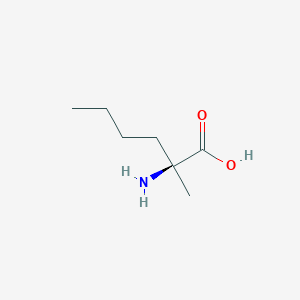
DL-|A-Hydroxybutyryl coenzyme A lithium salt
Overview
Description
DL-|A-Hydroxybutyryl coenzyme A lithium salt is a compound that plays a significant role in the metabolism of fatty acids and the production of energy in the body. It is a starting material for bacterial polyhydroxyalkanoates via polyhydroxybutyrate synthases . This compound is crucial in various biochemical processes, including the synthesis of polyhydroxyalkanoates, which are biodegradable polymers used in the production of bioplastics .
Mechanism of Action
Target of Action
DL-β-Hydroxybutyryl coenzyme A lithium salt is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It is produced from β-hydroxybutyric acid by short-chain-CoA synthase . The primary targets of this compound are the enzymes involved in these metabolic pathways, such as short-chain-CoA synthase .
Mode of Action
This compound interacts with its targets, the enzymes, by serving as a substrate. For instance, it has been used as a substrate in the HSD17B4 protein enzymatic assay . It also serves as a substrate to determine the specificity and kinetics of Hc-DHS-28 and its mutation proteins .
Biochemical Pathways
DL-β-Hydroxybutyryl coenzyme A lithium salt is involved in several biochemical pathways. It is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It can be produced as an intermediate metabolite via the mitochondrial pathway, where impaired mitochondrial function in cancer cells leads to its accumulation . It can also be produced via the fatty acid β-oxidation, which is accelerated by starvation and fasting, leading to its accumulation .
Result of Action
The molecular and cellular effects of DL-β-Hydroxybutyryl coenzyme A lithium salt’s action are primarily related to its role as a substrate in various biochemical reactions. For instance, it can act as a cofactor for lysine β-hydroxybutyrylation (Kbhb), with elevated levels of histone Kbhb observed in a streptozotocin (STZ)-induced type 1 diabetes mellitus (T1DM) mouse model .
Action Environment
The action, efficacy, and stability of DL-β-Hydroxybutyryl coenzyme A lithium salt are influenced by various environmental factors. For instance, its production via the fatty acid β-oxidation pathway is accelerated by conditions of starvation and fasting . Additionally, impaired mitochondrial function in cancer cells can lead to its accumulation .
Biochemical Analysis
Biochemical Properties
DL-β-Hydroxybutyryl coenzyme A lithium salt plays a crucial role in biochemical reactions. It interacts with enzymes such as β-hydroxyacyl CoA dehydrogenase and short-chain-CoA synthase . These interactions are essential for the conversion of DL-β-Hydroxybutyryl coenzyme A lithium salt to bacterial polyhydroxyalkanoates (PHB) by polyhydroxybutyrate (PHB) synthases .
Cellular Effects
DL-β-Hydroxybutyryl coenzyme A lithium salt influences cell function by impacting various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can lead to the accumulation of β-hydroxybutyrate in cells with impaired mitochondrial function .
Molecular Mechanism
At the molecular level, DL-β-Hydroxybutyryl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It serves as a substrate for β-hydroxyacyl CoA dehydrogenase, influencing the enzyme’s specificity and kinetics .
Metabolic Pathways
DL-β-Hydroxybutyryl coenzyme A lithium salt is involved in the metabolic pathways of butyric acid fermentation and lysine and tryptophan metabolism . It interacts with enzymes such as β-hydroxyacyl CoA dehydrogenase and short-chain-CoA synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-|A-Hydroxybutyryl coenzyme A lithium salt is synthesized from β-hydroxybutyric acid through the action of short-chain-CoA synthase . The reaction involves the acylation of coenzyme A with β-hydroxybutyric acid in the presence of lithium ions to form the lithium salt of DL-|A-Hydroxybutyryl coenzyme A.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Bacteria such as Chromobacterium sp. are used to produce polyhydroxyalkanoates from 3-hydroxybutyryl coenzyme A . The process involves the expression and activity of polyhydroxybutyrate synthase enzymes, which convert 3-hydroxybutyryl coenzyme A into polyhydroxybutyrate.
Chemical Reactions Analysis
Types of Reactions: DL-|A-Hydroxybutyryl coenzyme A lithium salt undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to acetoacetyl coenzyme A.
Reduction: It can be reduced to butyryl coenzyme A.
Polymerization: It is polymerized to form polyhydroxyalkanoates.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as NAD+.
Reduction: Requires reducing agents such as NADH.
Polymerization: Catalyzed by polyhydroxybutyrate synthase enzymes.
Major Products:
Oxidation: Acetoacetyl coenzyme A.
Reduction: Butyryl coenzyme A.
Polymerization: Polyhydroxyalkanoates.
Scientific Research Applications
DL-|A-Hydroxybutyryl coenzyme A lithium salt has numerous applications in scientific research:
Chemistry: Used as a substrate to measure the specificity and kinetics of β-hydroxyacyl coenzyme A dehydrogenase.
Biology: Plays a role in the metabolism of fatty acids and energy production.
Medicine: Investigated for its role in metabolic disorders and energy metabolism.
Industry: Used in the production of biodegradable polymers such as polyhydroxyalkanoates.
Comparison with Similar Compounds
- Acetoacetyl coenzyme A sodium salt hydrate
- Butyryl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
Comparison: DL-|A-Hydroxybutyryl coenzyme A lithium salt is unique due to its role in the synthesis of polyhydroxyalkanoates, which are biodegradable polymers . Unlike acetoacetyl coenzyme A and butyryl coenzyme A, which are primarily involved in energy metabolism, this compound is directly involved in the production of bioplastics .
Properties
InChI |
InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNYNXALHOUFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42LiN7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423556 | |
| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-51-9 | |
| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

